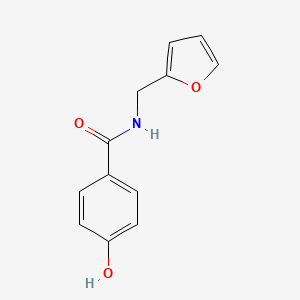

N-(furan-2-ylmethyl)-4-hydroxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-10-5-3-9(4-6-10)12(15)13-8-11-2-1-7-16-11/h1-7,14H,8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRWLVSQDVROMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Benzamide Derivatives Research

Benzamide (B126) derivatives represent a significant and extensively studied class of compounds in medicinal chemistry. The benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide group, is a versatile pharmacophore found in a wide array of biologically active molecules. Researchers have successfully developed benzamide-containing compounds with a broad spectrum of therapeutic activities.

The amide bond is a crucial functional group in many biologically active molecules, and aromatic amides are noted for their stability and relative ease of synthesis from commercially available materials. ijabbr.com The exploration of N-substituted benzamides, where a substituent is attached to the nitrogen atom of the amide, has been a particularly fruitful area of investigation. By modifying the N-substituent, chemists can fine-tune the compound's physicochemical properties, such as its solubility, lipophilicity, and ability to interact with biological targets. This modular approach has led to the discovery of potent and selective drugs for various diseases.

Significance of Furan Moieties in Chemical Scaffolds

The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is another privileged scaffold in drug discovery and chemical synthesis. ijabbr.com Its incorporation into molecular structures can significantly influence their biological activity and physical properties. Furans are present in numerous natural products and have been integrated into a wide range of synthetic compounds with diverse applications. ijabbr.comchemicalbook.com

The utility of the furan moiety stems from several key characteristics:

Electronic Properties: The oxygen atom in the furan ring imparts a high electron density, making it an effective hydrogen bond acceptor and enabling it to participate in various electronic interactions with biological macromolecules. ijabbr.com

Structural Versatility: The furan ring is a versatile building block that can be readily functionalized, allowing for the synthesis of a wide array of derivatives. chemicalbook.com This adaptability is crucial for structure-activity relationship (SAR) studies, where systematic modifications are made to optimize a compound's desired properties.

Biological Activity: Furan derivatives have demonstrated a remarkable range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. ijabbr.comchemicalbook.com

The synthesis of molecules containing furan rings can be achieved through various methods, including microwave-assisted synthesis, which offers a route to these compounds under mild conditions.

Overview of N Substituted Benzamides in Academic Inquiry

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. The primary disconnection for this compound is at the amide C-N bond. This is a logical and common disconnection as numerous reliable methods exist for the formation of amide bonds. researchgate.netunimi.it

This disconnection yields two key precursors:

Synthon A: A 4-hydroxybenzoyl cation equivalent. This can be derived from 4-hydroxybenzoic acid or its more reactive derivatives, such as 4-hydroxybenzoyl chloride .

Synthon B: A furan-2-ylmethylamine anion equivalent. This corresponds to the stable, neutral amine, furan-2-ylmethanamine (also known as furfurylamine). oakwoodchemical.com

The forward synthesis, therefore, involves the coupling of these two fragments. The phenolic hydroxyl group on the 4-hydroxybenzoic acid moiety may require protection depending on the chosen synthetic route to prevent side reactions, although many modern coupling methods tolerate free hydroxyl groups.

Amide Bond Formation Approaches in Benzamide Synthesis

The creation of the amide bond is the central transformation in the synthesis of this compound. This can be achieved through various methods, ranging from traditional heating to modern microwave-assisted techniques.

Traditional Reflux Methodologies for Benzamide Synthesis

Conventional methods for synthesizing benzamides typically involve heating the reaction mixture under reflux and can be broadly categorized.

One of the most fundamental methods is the reaction of an amine with an acyl chloride. globalconference.info In this case, 4-hydroxybenzoyl chloride would be reacted with furan-2-ylmethanamine. The reaction is often performed in an inert solvent, and because it generates hydrochloric acid (HCl) as a byproduct, a base (like pyridine (B92270) or triethylamine) is usually added to neutralize the acid and drive the reaction to completion.

Alternatively, direct amidation of a carboxylic acid with an amine is a more atom-economical approach. nih.gov However, this reaction is energetically unfavorable and often requires high temperatures or the use of coupling agents to activate the carboxylic acid. unimi.itrsc.org Common coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole). Boron-based reagents, such as B(OCH₂CF₃)₃, have also been shown to be effective for direct amidation, allowing for the formation of amide products from a wide variety of carboxylic acids and amines. nih.gov

Microwave-Assisted Synthesis Techniques for Benzamide Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating. nih.gov By utilizing microwave irradiation, reactants are heated directly and uniformly, which can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. nih.govnih.gov This technique frequently leads to higher product yields and cleaner reactions with fewer byproducts. nih.gov

For the synthesis of benzamide derivatives, microwave irradiation can be applied to the coupling of carboxylic acids and amines, sometimes in the presence of a catalyst like ZrOCl₂·8H₂O or under solvent-free conditions. rsc.org The efficiency of microwave-assisted synthesis is particularly beneficial for creating libraries of compounds for research purposes. nih.gov

| Reactant | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Benzotriazole-5-carbonyl chloride + o-toluidine | Conventional (Reflux) | 4 hours | 72% |

| Microwave (180W) | 4.5 minutes | 81% | |

| 5-Chloromethylbenzotriazole + Phthalimide | Conventional | 5 hours | 76% |

| Microwave | 6 minutes | 83% |

Precursor Derivatization for Furan-2-ylmethyl Moieties

The furan-2-ylmethylamine precursor is a critical starting material. Furfural (B47365), a bulk chemical produced from agricultural byproducts, serves as a common and inexpensive starting point for various furan derivatives. scirp.orgijabbr.com The synthesis of furan-2-ylmethanamine from furfural can be achieved through reductive amination. This process involves the initial formation of an imine by reacting furfural with ammonia, which is then reduced in situ to the corresponding amine.

Alternatively, furan-2-carbonitrile can be synthesized from furfural and subsequently reduced to furan-2-ylmethanamine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The derivatization of the furan ring itself, for example through nitration or sulfonation, allows for the synthesis of a wide array of analogs. ijabbr.com

Purification and Isolation Techniques in Synthetic Pathways

After the coupling reaction is complete, the crude this compound must be isolated and purified. The specific techniques employed depend on the physical properties of the product and the impurities present.

A common initial step involves filtering the reaction mixture to collect the precipitated solid product. globalconference.info The solid is then typically washed with cold water or other solvents to remove residual starting materials and soluble byproducts. globalconference.infoscribd.com

Recrystallization is a powerful technique for purifying solid compounds. scribd.com The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical and is determined through experimentation. scribd.com

Advanced Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. While specific experimental data for this compound is not available in the cited literature, the expected ¹H and ¹³C NMR spectra can be predicted based on its constituent chemical groups.

¹H NMR: The proton spectrum would show distinct signals for each unique proton environment. The 4-hydroxybenzoyl group is expected to display two sets of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. Data for the related 4-hydroxybenzamide (B152061) shows these aromatic protons at approximately 7.77 ppm and 6.81 ppm in DMSO-d₆. chemicalbook.com The phenolic hydroxyl (-OH) proton would appear as a broad singlet, while the amide (-NH) proton would likely be a triplet due to coupling with the adjacent methylene (B1212753) protons. The furan-2-ylmethyl moiety would contribute signals for the three furan ring protons, typically appearing between 6.0 and 7.5 ppm, and a doublet for the methylene (-CH₂) bridge protons.

¹³C NMR: The carbon spectrum would complement the proton data. The 4-hydroxybenzoyl portion would show six signals, including the carbonyl carbon (C=O) at the most downfield position (typically >165 ppm). The furan ring would exhibit four distinct carbon signals. The methylene bridge carbon would appear in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | ~9.0 - 10.0 | Phenolic -OH, singlet |

| ¹H | ~8.0 - 8.5 | Amide N-H, triplet |

| ¹H | ~7.7 - 7.8 | Benzene H (ortho to C=O) |

| ¹H | ~6.8 - 6.9 | Benzene H (ortho to OH) |

| ¹H | ~7.4 - 7.5 | Furan H5 |

| ¹H | ~6.3 - 6.4 | Furan H4 |

| ¹H | ~6.2 - 6.3 | Furan H3 |

| ¹H | ~4.5 | Methylene -CH₂-, doublet |

| ¹³C | >165 | Amide Carbonyl C=O |

| ¹³C | ~150-160 | Benzene C-OH |

| ¹³C | ~140-150 | Furan C2, C5 |

| ¹³C | ~120-135 | Benzene C-H, C-C=O |

| ¹³C | ~110-115 | Furan C3, C4 |

| ¹³C | ~115-120 | Benzene C-H |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the specific functional groups within a molecule by measuring the absorption of infrared radiation at characteristic frequencies. The key functional groups in this compound—hydroxyl, amide, and furan—would produce distinct absorption bands.

The phenolic O-H group would result in a broad absorption band in the high-frequency region, typically around 3400-3200 cm⁻¹. The N-H stretch of the secondary amide would appear in a similar region, around 3300 cm⁻¹. libretexts.org The most intense band in the spectrum is expected to be the C=O stretch of the amide (Amide I band), located around 1640-1680 cm⁻¹. libretexts.orgresearchgate.net The N-H bend (Amide II band) is expected near 1550 cm⁻¹. Other characteristic peaks would include C-O stretching for the phenol (B47542) and the furan ether linkage, and C=C stretching for the aromatic and furan rings.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H stretch | Phenol | 3400 - 3200 (broad) |

| N-H stretch | Secondary Amide | ~3300 |

| C-H stretch | Aromatic/Furan | 3100 - 3000 |

| C=O stretch (Amide I) | Amide | 1680 - 1640 |

| N-H bend (Amide II) | Amide | ~1550 |

| C=C stretch | Aromatic/Furan | 1600 - 1450 |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

The molecular formula for this compound is C₁₂H₁₁NO₃, giving it a molecular weight of 217.22 g/mol . In a typical mass spectrum using electrospray ionization (ESI), the compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 218. The fragmentation pattern would likely involve cleavage at the bonds flanking the amide group. Common fragments would include the furfuryl cation (C₅H₅O⁺) at m/z 81 and the 4-hydroxybenzoyl cation (C₇H₅O₂⁺) at m/z 121. The fragmentation of a related hydrazone compound showed a similar loss of the phenyl ring moiety. researchgate.net

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 218 | [M+H]⁺ | [C₁₂H₁₂NO₃]⁺ |

| 121 | 4-hydroxybenzoyl cation | [C₇H₅O₂]⁺ |

| 93 | 4-hydroxyaniline fragment | [C₆H₇NO]⁺ |

Crystallographic Analysis for Three-Dimensional Structure Determination

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Applications for Related Compounds

While a crystal structure for this compound itself is not described in the searched literature, extensive crystallographic data exists for the closely related compound N′-[(E)-Furan-2-ylmethylidene]-4-hydroxybenzohydrazide. researchgate.netgazi.edu.trresearchgate.netnih.gov This related molecule shares the furan and 4-hydroxyphenyl moieties, providing valuable insight into the likely structural characteristics of the target compound.

Studies on N′-[(E)-Furan-2-ylmethylidene]-4-hydroxybenzohydrazide reveal that it crystallizes in the orthorhombic space group Pna2₁. researchgate.netnih.gov The molecule adopts an E conformation with respect to the imine C=N bond. The dihedral angles between the central unit and the furan and phenyl rings are reported as 36.73° and 12.22°, respectively, indicating a non-planar molecular structure. researchgate.netnih.gov This type of twisted conformation is common in aryl amides and is influenced by the demands of crystal packing. iucr.org

Crystallographic Data for the Related Compound N′-[(E)-Furan-2-ylmethylidene]-4-hydroxybenzohydrazide researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 9.5934 (3) |

| b (Å) | 11.1939 (4) |

| c (Å) | 10.3332 (3) |

| Volume (ų) | 1109.66 (6) |

Analysis of Crystal Packing and Intermolecular Interactions

The solid-state structure of molecular crystals is governed by a network of intermolecular interactions. In amides, hydrogen bonding is a dominant force that dictates the crystal packing. libretexts.orgtandfonline.comias.ac.in

For the related compound N′-[(E)-Furan-2-ylmethylidene]-4-hydroxybenzohydrazide, the crystal packing is primarily stabilized by strong intermolecular hydrogen bonds. Specifically, N—H⋯O and O—H⋯N interactions link adjacent molecules. researchgate.netnih.govnih.gov The amide group's N-H acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, while the phenolic O-H group donates to the imine nitrogen. Weaker C—H⋯O interactions also contribute to the formation of a stable, three-dimensional supramolecular network. researchgate.net

It is highly probable that this compound would exhibit a similar hydrogen-bonding network. The secondary amide N-H and the phenolic O-H groups would serve as hydrogen bond donors, while the amide carbonyl oxygen and the furan oxygen would act as acceptors. nih.gov These interactions, particularly the robust N—H⋯O=C hydrogen bond common to amides, would be the primary drivers of the crystal lattice formation, likely resulting in hydrogen-bonded chains or sheets. iucr.orgmdpi.com

Computational and Theoretical Investigations of N Furan 2 Ylmethyl 4 Hydroxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), provide profound insights into the structural and electronic properties of molecules. These computational methods allow for the detailed examination of molecular characteristics at the atomic level, offering a theoretical complement to experimental data.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry of compounds by finding the lowest energy conformation. For N-(furan-2-ylmethyl)-4-hydroxybenzamide, DFT calculations, often using a basis set such as B3LYP/6-311G, are employed to optimize the geometric parameters.

The electronic structure analysis provides information on charge distribution and dipole moment. The presence of electronegative oxygen and nitrogen atoms results in a significant dipole moment, indicating a polar nature.

Below is a table of representative optimized geometric parameters for this compound, derived from DFT calculations on analogous structures.

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (carbonyl) | 1.24 |

| Bond Length (Å) | C-N (amide) | 1.36 |

| Bond Length (Å) | N-H (amide) | 1.01 |

| Bond Length (Å) | O-H (hydroxyl) | 0.97 |

| Bond Angle (°) | O=C-N | 122.5 |

| Bond Angle (°) | C-N-H | 121.0 |

| Dihedral Angle (°) | C(phenyl)-C(carbonyl)-N-C(methylene) | ~180 (trans) or ~0 (cis) |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. youtube.comnih.gov The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more reactive and can be easily polarized. In this compound, the HOMO is typically localized on the electron-rich regions, such as the 4-hydroxyphenyl and furan (B31954) rings, due to the presence of π-electrons and oxygen lone pairs. mdpi.com The LUMO is often distributed over the benzamide (B126) moiety, particularly the carbonyl group, which acts as an electron-accepting site. researchgate.netnih.gov This distribution facilitates intramolecular charge transfer from the phenyl/furan rings to the amide group upon electronic excitation. capes.gov.br

The table below presents typical energy values for the FMOs of molecules with similar structural motifs.

| Parameter | Typical Energy Value (eV) | Significance |

|---|---|---|

| E(HOMO) | -5.5 to -6.5 | Ionization Potential / Electron Donating Ability |

| E(LUMO) | -1.0 to -2.0 | Electron Affinity / Electron Accepting Ability |

| Energy Gap (ΔE) | 4.0 to 5.0 | Chemical Reactivity and Kinetic Stability |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. dtic.mil The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green Regions: Represent neutral or zero potential.

For this compound, the most negative potential (red) is expected to be localized around the carbonyl oxygen and the hydroxyl oxygen atoms due to their high electronegativity and lone pairs. The oxygen atom of the furan ring also contributes to a region of negative potential. The most positive potential (blue) is anticipated around the amide (N-H) and hydroxyl (O-H) hydrogen atoms, making them primary sites for hydrogen bonding donation. The aromatic rings generally exhibit a moderately negative potential above and below the plane of the ring.

The MEP analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding and receptor-ligand binding.

| Molecular Region | Predicted Electrostatic Potential | Reactivity Implication |

|---|---|---|

| Carbonyl Oxygen (C=O) | Strongly Negative (Red) | Site for Electrophilic Attack / H-bond Acceptor |

| Hydroxyl Oxygen (-OH) | Negative (Red/Yellow) | Site for Electrophilic Attack / H-bond Acceptor |

| Furan Oxygen | Negative (Yellow) | H-bond Acceptor |

| Amide Hydrogen (N-H) | Strongly Positive (Blue) | Site for Nucleophilic Attack / H-bond Donor |

| Hydroxyl Hydrogen (-OH) | Positive (Blue) | H-bond Donor |

| Aromatic Rings | Moderately Negative (Green/Yellow) | π-π Stacking Interactions |

Theoretical vibrational frequency calculations using DFT are instrumental in the analysis and assignment of experimental infrared (IR) and Raman spectra. The computed frequencies correspond to the normal modes of vibration of the molecule, such as stretching, bending, and torsional motions. dtic.mil

However, calculated frequencies are typically higher than experimental values due to the calculations being performed on a single molecule in a vacuum (gas phase) and the inherent approximations in the theoretical methods. To achieve better agreement with experimental data, the computed frequencies are often uniformly scaled by a specific factor. nih.gov The comparison between scaled theoretical frequencies and experimental vibrational bands allows for a precise assignment of the spectral peaks to specific molecular motions. nih.gov

For this compound, characteristic vibrational modes include the stretching of the O-H, N-H, C=O, C-N, and aromatic C-H bonds.

The following table summarizes the expected key vibrational frequencies.

| Vibrational Mode | Functional Group | Typical Calculated Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| O-H Stretching | Phenolic -OH | ~3700 | 3200-3600 |

| N-H Stretching | Amide -NH | ~3500 | 3100-3500 |

| C-H Stretching | Aromatic | 3100-3200 | 3000-3100 |

| C=O Stretching | Amide I | ~1700 | 1630-1680 |

| N-H Bending | Amide II | ~1580 | 1510-1570 |

| C-N Stretching | Amide III | ~1300 | 1250-1350 |

Molecular Dynamics Simulations of Related Benzamide Scaffolds

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net Unlike quantum chemical calculations that often focus on static structures, MD simulations provide a dynamic picture of molecular behavior, including conformational changes and intermolecular interactions.

For compounds like this compound, MD simulations can explore several aspects. When studying related benzamide scaffolds, simulations can reveal the flexibility of the molecule by monitoring the fluctuations of dihedral angles, especially those around the amide bond. nih.gov This helps in understanding the range of conformations the molecule can adopt in solution or within a biological environment.

MD simulations are particularly powerful for investigating the interaction of a molecule with its environment, such as a solvent or a biological macromolecule like an enzyme or receptor. nih.gov For instance, simulations can show how a benzamide derivative binds to the active site of an enzyme, revealing key hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.govnih.gov They can also elucidate the role of water molecules in mediating these interactions. By analyzing the trajectory from an MD simulation, researchers can calculate binding free energies, which are crucial for assessing the affinity of a ligand for its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov A QSAR model allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening. mdpi.comfrontiersin.org

To develop a QSAR model for a series of this compound derivatives, one would first synthesize or computationally design a set of analogues with varying substituents on the furan or phenyl rings. The biological activity of these compounds (e.g., IC₅₀ values for enzyme inhibition) would be determined experimentally. mdpi.com

Next, a wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Verloop parameters).

Hydrophobic Descriptors: LogP (partition coefficient), which measures lipophilicity.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Using statistical methods like Multiple Linear Regression (MLR), a QSAR equation is generated that correlates the biological activity with the most relevant descriptors. mdpi.com The resulting model is then validated to ensure its statistical significance and predictive power. researchgate.net The insights from the QSAR model can highlight which structural features are critical for enhancing activity.

A hypothetical QSAR data table for a series of benzamide derivatives might look as follows:

| Compound | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Dipole Moment) | Descriptor 3 (e.g., Molecular Weight) | Biological Activity (e.g., pIC₅₀) |

|---|---|---|---|---|

| Derivative 1 | 2.5 | 3.1 D | 229.24 | 5.8 |

| Derivative 2 | 2.9 | 3.5 D | 245.28 | 6.2 |

| Derivative 3 | 2.1 | 2.8 D | 215.21 | 5.4 |

| Derivative 4 | 3.2 | 3.9 D | 263.70 | 6.5 |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a ligand to a protein's active site.

The interaction of a ligand with a receptor is dictated by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Analysis of molecular docking studies on compounds structurally analogous to this compound reveals common interaction patterns.

Interactions of the Furan Moiety: The furan ring, a key component of the target molecule, can participate in various interactions. For instance, in a molecular docking analysis of furfural (B47365) with Heme Oxygenase I, the furan's nitrogen atom was observed to form a hydrogen bond with the amino acid residue PHE-79. nih.gov This suggests that the furan moiety in this compound could similarly engage in hydrogen bonding with appropriate amino acid residues in a receptor's binding site.

Interactions of the 4-Hydroxybenzamide (B152061) Moiety: The 4-hydroxybenzamide scaffold is prevalent in many biologically active molecules. Docking studies on 4-hydroxybenzoic acid derivatives against the SARS-CoV-2 main protease have indicated that the hydroxyl group is crucial for interaction. nih.gov An increasing number of hydroxyl groups on the benzoic acid ring was found to correlate with better docking scores, highlighting the importance of this functional group in forming hydrogen bonds with the protein target. nih.gov

In a study involving 1,4-dihydropyridine (B1200194) hybrid benzamide derivatives, the salicylamide (B354443) moiety (2-hydroxybenzamide) was found to be significant for analgesic activity, suggesting its interaction with cyclooxygenase (COX) proteins. nih.gov This implies that the 4-hydroxybenzamide part of our target compound could also be critical for binding to receptor sites.

The following table summarizes predicted interactions for related compounds with their respective protein targets.

| Compound/Fragment | Protein Target | Interacting Residues/Interactions | Reference |

| Furfural | Heme Oxygenase I | Hydrogen bond with PHE-79 | nih.gov |

| 4-Hydroxybenzoic Acid | SARS-CoV-2 Main Protease | Hydrogen bonds via hydroxyl group | nih.gov |

| N-Pyrazinylhydroxy- benzamides | Staphylococcal species | Inhibition of proteosynthesis, membrane depolarization | tandfonline.com |

| Benzamide Derivatives | Various | Interactions with active sites NAD and TYR 158 in Mycobacterium tuberculosis Enoyl-ACP reductase | researchgate.net |

Binding energy is a measure of the strength of the interaction between a ligand and its receptor. Lower binding energy values typically indicate a more stable and favorable interaction. The prediction of binding affinity is a key outcome of molecular docking simulations.

While specific binding energy calculations for this compound are not available, data from related compounds can provide a comparative perspective. For example, in the docking study of furfural with Heme Oxygenase I and PPARγ, the binding energies were reported to be -6.8 kcal/mol and -6.4 kcal/mol, respectively. nih.gov For a series of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimine (B1209239) derivatives docked against Mycobacterium tuberculosis Enoyl-ACP reductase, compounds with good binding energy were identified as having significant antitubercular activity. researchgate.net

The binding affinity of a ligand is influenced by its structural and electronic properties. Theoretical calculations, such as Density Functional Theory (DFT), can be used to determine properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is an indicator of molecular reactivity and can be correlated with biological activity. sci-hub.se

The table below presents binding energy data from studies on related compounds.

| Compound | Protein Target | Binding Energy (kcal/mol) | Reference |

| Furfural | Heme Oxygenase I | -6.8 | nih.gov |

| Furfural | PPARγ | -6.4 | nih.gov |

| 1,4-Dihydropyridine hybrid benzamide derivative (compound 2c) | COX proteins | Not specified, but higher potential than diclofenac | nih.gov |

It is important to note that these values are for related, but not identical, compounds and serve as a reference for the potential binding affinity of this compound. The actual binding energy would be dependent on the specific protein target and the precise binding mode.

Structure Activity Relationship Sar Studies Centered on the N Furan 2 Ylmethyl 4 Hydroxybenzamide Scaffold

Design Principles for N-Substituted Benzamide (B126) Analogs

N-substituted benzamides are a prominent class of compounds in drug discovery, recognized for their diverse biological activities. The design of analogs based on the N-(furan-2-ylmethyl)-4-hydroxybenzamide scaffold is guided by established medicinal chemistry principles. A common strategy involves a three-part pharmacophore model: a zinc-binding group (ZBG), a "cap" group, and a linker connecting them. nih.gov In the context of this compound, the 4-hydroxybenzamide (B152061) portion can act as a chelating group for metal ions in enzyme active sites, while the furan-2-ylmethyl moiety serves as the cap group, which often interacts with a hydrophobic pocket of the target protein.

The interchangeability of substituents and the principle of complementarity are central to the design process. researchgate.net Groups that are similar in size, shape, or electronic distribution are often interchanged to probe their effects on binding affinity. researchgate.net This concept of bioisosterism is a cornerstone of SAR studies, where, for instance, a furan (B31954) ring might be replaced by another five- or six-membered heterocycle to modulate activity, selectivity, or pharmacokinetic properties. nih.govnih.gov

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are frequently employed to correlate physicochemical properties with biological activity, helping to rationalize design choices and predict the potency of novel analogs. nih.govresearchgate.net These models can highlight the importance of specific steric, electronic, or hydrophobic features for optimal target interaction.

Synthetic Modification Strategies for SAR Exploration

Synthetic chemistry provides the essential tools to systematically modify the this compound scaffold and explore its SAR. Modifications are typically focused on the three key structural components of the molecule.

The furan ring serves as a crucial "cap" group, and its modification is a key strategy for SAR exploration. Research on analogous structures, such as YC-1, has shown that replacing the furan ring with other heterocycles like isoxazole, pyrazole, or pyrimidine (B1678525) can lead to enhanced biological activity. nih.gov Specifically, dinitrogen-containing heterocycles such as imidazole (B134444) and pyrimidine have demonstrated increased inhibitory performance in certain contexts, whereas tetrazole substitution has been shown to reduce activity. nih.gov

Another approach involves introducing substituents onto the furan ring itself. In related furan-containing compounds, the addition of groups like a nitro group has been explored to modulate activity. The synthesis of such derivatives often involves the reaction of a starting material like furfural (B47365) with an appropriate amine to form the key furan-2-ylmethylamine intermediate, which can then be coupled with the desired benzoyl chloride. researchgate.net Studies on similar scaffolds have indicated that for some biological targets, the furan ring is essential for activity, while for others, its replacement is well-tolerated and can even be beneficial. nih.govnih.gov

Table 1: SAR of Furan Ring Modifications in Analogous Heterocyclic Compounds Data synthesized from studies on YC-1 analogs.

| Modification of Furan Ring (Heterocycle B) | Relative Inhibitory Activity | Reference |

| Furan | Baseline | nih.gov |

| Isoxazole | Better than Furan | nih.gov |

| 1H-Pyrazole | Better than Furan | nih.gov |

| Pyrimidine | Better than Furan | nih.gov |

| Tetrazole | Reduced Activity | nih.gov |

This interactive table summarizes the impact of replacing the furan moiety with other heterocycles on the biological activity of analogous compounds.

The 4-hydroxybenzene moiety is critical, often for its hydrogen-bonding capabilities and potential to act as a metal-chelating group. SAR studies frequently involve altering the substituents on this ring to fine-tune activity. The position and nature of substituents can dramatically influence efficacy. For example, in a series of thiosemicarbazide (B42300) derivatives, the position of a trifluoromethylphenyl group was found to be a significant determinant of antibacterial activity. nih.gov

The hydroxyl group at the 4-position is a key feature. Its removal or replacement can lead to a significant loss of activity, highlighting its importance in target binding, potentially through hydrogen bonding. In related benzamide structures, the introduction of additional electron-donating or electron-withdrawing groups onto the phenyl ring has been shown to modulate biological effects. nih.govresearchgate.net For instance, studies on N-arylcinnamamides revealed that compounds with trifluoromethyl or dichloro substitutions on the N-aryl ring exhibited potent antistaphylococcal and antitubercular activities. nih.gov The synthesis of these analogs typically starts from a substituted p-hydroxybenzoic acid, which is activated (e.g., as an acid chloride) and then reacted with the appropriate amine. nih.gov

Table 2: Influence of Phenyl Ring Substituents on Activity in Analogous Benzamides Data based on findings for N-arylcinnamamide derivatives against S. aureus.

| N-Aryl Substituent | MIC (µM) | Reference |

| 3,5-bis(trifluoromethyl)phenyl | 22.27 | nih.gov |

| 3-(trifluoromethyl)phenyl | 27.47 | nih.gov |

| 3,5-dichlorophenyl | >27.47 (PET IC50 = 5.1 µM) | nih.gov |

This interactive table presents the minimum inhibitory concentrations (MICs) for N-arylcinnamamides with different phenyl ring substitutions, demonstrating the electronic effects on antibacterial activity.

The amide linker is not merely a spacer but an active participant in defining the molecule's conformation and binding properties. Modifications at this position include N-alkylation, N-arylation, and bioisosteric replacement of the amide bond itself. nih.govrsc.org

Bioisosteric replacement is a powerful strategy to improve metabolic stability and modulate activity. chemrxiv.org The amide bond can be replaced with surrogates like a 1,2,3-triazole, 1,2,4-oxadiazole, or a thioamide. nih.govnih.gov For example, replacing an amide with a 1,2,3-triazole has been shown to improve the pharmacokinetic properties of dopamine (B1211576) D4 receptor ligands. chemrxiv.org Similarly, the substitution of an amide with an oxadiazole moiety has yielded potent inhibitors in other compound series. nih.gov The synthesis of these isosteres involves specific chemical strategies, such as using Lawesson's or Woollin's reagents to create thioamides and selenoamides, respectively. nih.gov

Analysis of the amide nitrogen's role in related benzamides has sometimes shown no direct hydrogen-bonding interaction with the target, suggesting that this position might be amenable to substitution without loss of affinity. nih.gov This opens the door for N-alkylation or N-arylation to probe steric and electronic effects or to block potential metabolic sites. nih.govrsc.org

In Vitro and In Silico Approaches for SAR Assessment

The evaluation of newly synthesized analogs of this compound relies on a combination of in vitro biological assays and in silico computational methods.

In Vitro Assays: A wide range of in vitro tests are used to determine the biological activity of the synthesized compounds. These include:

Antimicrobial and Antifungal Assays: The activity of analogs is often tested against various bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to determine their Minimum Inhibitory Concentration (MIC). nih.gov

Antiproliferative Assays: For anticancer applications, the cytotoxicity of compounds is evaluated against various human cancer cell lines (e.g., HCT116, A549, K-562) using methods like the MTT assay to determine IC50 values. nih.govnih.gov

Enzyme Inhibition Assays: If the compound is designed as an enzyme inhibitor (e.g., for histone deacetylases or kinases), specific biochemical assays are used to measure the inhibition of enzyme activity, yielding IC50 values. nih.govnih.govnih.gov

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) can be used to directly measure the binding affinity (KD) of a compound to its protein target. nih.gov

In Silico Approaches: Computational tools are indispensable for rationalizing SAR data and guiding further design.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule within the active site of a target protein. jbcpm.comnih.gov It helps to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's activity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies build mathematical models that correlate the chemical structures of compounds with their biological activities. These models can identify key molecular descriptors (e.g., electronic, steric, hydrophobic) that drive activity. researchgate.net

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of analogs at an early stage, helping to prioritize compounds with favorable drug-like profiles. nih.gov

Together, these in vitro and in silico methods provide a comprehensive assessment of the synthesized analogs, allowing researchers to build a robust Structure-Activity Relationship model and advance the most promising compounds.

Future Directions and Research Opportunities

Development of Novel Synthetic Routes

The synthesis of N-(furan-2-ylmethyl)-4-hydroxybenzamide and its derivatives is a critical area for research. While standard methods for amide bond formation, such as the reaction of an activated carboxylic acid with an amine, are applicable, the development of more efficient and sustainable synthetic strategies is of paramount importance. mdpi.com

Future research could focus on several key areas:

Catalytic Innovations: The use of novel catalysts could significantly enhance the efficiency of the synthesis. For instance, palladium-catalyzed cross-coupling reactions have become indispensable for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the rapid assembly of diverse chemical scaffolds. Research into new ligands and reaction conditions could expand the scope and efficiency of these transformations.

Green Chemistry Approaches: The integration of green chemistry principles into the synthesis of this compound is a promising direction. This could involve the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. mdpi.com The catalytic conversion of biomass, for example, offers a sustainable route to valuable chemical precursors. mdpi.com

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. The development of a flow-based synthesis for this compound could streamline its production and facilitate the rapid generation of derivative libraries.

A comparative table of potential synthetic routes is presented below:

| Synthetic Route | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate the amidation reaction between 4-hydroxybenzoic acid and furfurylamine. | Rapid reaction times, higher yields, and milder reaction conditions. | Optimization of reaction parameters and solvent selection. |

| Palladium-Catalyzed Cross-Coupling | A multi-step process involving the coupling of a furan-containing boronic acid with a protected 4-hydroxybenzamide (B152061) precursor. acs.org | High versatility and the ability to introduce a wide range of functional groups. | Development of more active and stable palladium catalysts. |

| Enzymatic Synthesis | The use of lipases or other enzymes to catalyze the amide bond formation. | High selectivity, mild reaction conditions, and environmental sustainability. | Screening for suitable enzymes and optimizing reaction conditions. |

Advanced Computational Design of Derivatives

Computational chemistry provides powerful tools for the rational design of novel derivatives of this compound with tailored properties. Techniques such as Density Functional Theory (DFT) and molecular docking can be employed to predict the biological activity, physicochemical properties, and reactivity of new compounds before their synthesis. sci-hub.senih.gov

Key areas for future computational research include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and calculating the corresponding changes in activity, it is possible to build robust SAR models. mdpi.com These models can guide the design of more potent and selective derivatives.

Pharmacophore Modeling: This approach involves identifying the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. nih.gov A pharmacophore model for this compound could be used to screen virtual libraries for new compounds with similar activity profiles.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods combine the accuracy of quantum mechanics for the reactive part of a system with the efficiency of molecular mechanics for the surrounding environment. QM/MM simulations can provide detailed insights into enzyme-inhibitor interactions and reaction mechanisms.

The following table summarizes the application of various computational techniques in the design of this compound derivatives:

| Computational Technique | Application | Predicted Properties | Potential Impact |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals (HOMO/LUMO), and reactivity descriptors. sci-hub.se | Absorption spectra, dipole moment, and chemical reactivity. | Guidance for the synthesis of derivatives with desired electronic properties. |

| Molecular Docking | Prediction of the binding mode and affinity of derivatives to a target protein. nih.govtandfonline.com | Binding energy, protein-ligand interactions, and inhibitory constants. | Identification of promising drug candidates with high target specificity. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of mathematical models that correlate chemical structure with biological activity. benthamdirect.com | Prediction of the biological activity of unsynthesized compounds. | Acceleration of the drug discovery process by prioritizing the synthesis of the most promising derivatives. |

Integrated Experimental and Computational Research Paradigms

The synergy between experimental synthesis and computational modeling is crucial for accelerating the discovery and development of new chemical entities. An integrated approach allows for a continuous feedback loop, where computational predictions guide experimental work, and experimental results are used to refine and validate computational models. researchgate.net

A potential integrated research workflow for this compound could involve the following steps:

Initial Computational Screening: A virtual library of this compound derivatives is designed and screened in silico against a specific biological target using molecular docking and pharmacophore modeling.

Prioritization and Synthesis: The most promising candidates identified from the computational screening are prioritized for chemical synthesis using the most efficient and sustainable routes available.

In Vitro and In Silico Evaluation: The synthesized compounds are then tested for their biological activity in vitro. The experimental results are used to validate and refine the initial computational models, leading to a better understanding of the structure-activity relationships. researchgate.net

Iterative Optimization: The refined computational models are then used to design a new generation of derivatives with improved properties, which are subsequently synthesized and tested. This iterative cycle of design, synthesis, and evaluation can lead to the rapid identification of lead compounds with high potency and desirable pharmacological profiles.

This integrated paradigm has the potential to significantly reduce the time and cost associated with traditional drug discovery and materials development. nih.gov

Q & A

Q. What spectroscopic and chromatographic methods are used for characterizing N-(furan-2-ylmethyl)-4-hydroxybenzamide?

Methodological Answer:

- UV-Vis Spectroscopy : Used to determine electronic properties and band gap energy by analyzing absorption spectra in solvents like DMSO. This helps correlate computed molecular orbital energies (e.g., HOMO-LUMO gaps from DFT) with experimental data .

- NMR Spectroscopy : Critical for structural confirmation. For example, NMR (400 MHz, CDOD) resolves signals for aromatic protons, furan methylene groups, and hydroxyl protons. Multiplicity and coupling constants (e.g., J = 8.2 Hz for aromatic protons) confirm substitution patterns .

- Chromatography : Silica gel column chromatography (eluent: CHCl/MeOH/NHOH mixtures) is employed for purification, with reaction progress monitored via thin-layer chromatography (TLC) .

Q. What are the common synthetic strategies for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:

- Amide Coupling : React 4-hydroxybenzoic acid derivatives with furfurylamine using coupling agents like EDCI/HOBt. Optimize solvent (e.g., DMF or THF) and temperature (room temperature to 80°C) to improve yields .

- One-Pot Copper-Catalyzed Synthesis : Utilize copper(II) triflate as a catalyst in reactions involving nitrobenzamide precursors. Key parameters include nitrogen atmosphere, heating to 110°C, and post-reaction workup (e.g., ethyl acetate extraction and silica gel purification). Yields up to 90% are achievable under optimized conditions .

- Scale-Up Considerations : Larger batches (e.g., 387 mg precursor) may require adjusted purification protocols to maintain efficiency, though yields typically decrease slightly (e.g., 60% at scale) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the reactive sites and electronic properties of this compound?

Methodological Answer:

- Reactive Site Identification : Perform geometry optimization at the B3LYP/6-311++G(d,p) level to map electrostatic potential surfaces. Regions with high electron density (e.g., hydroxyl and furan oxygen) are prone to electrophilic attacks .

- Electronic Properties : Calculate HOMO-LUMO gaps to predict charge transfer efficiency. Compare DFT-derived gaps (e.g., 4.2 eV) with experimental UV-Vis data (e.g., λmax at 280 nm) to validate computational models .

- Chemical Softness/Electrophilicity : Use Fukui indices ( and ) to quantify nucleophilic/electrophilic behavior. For example, the hydroxyl group exhibits high , indicating nucleophilic reactivity .

Q. What methodological approaches are recommended to resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Binding Affinity Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets (e.g., TRPM8 channels). Discrepancies in IC values may arise from assay conditions (e.g., buffer pH or temperature) .

- Structural Analysis : Compare X-ray crystallography or molecular docking results across studies. For instance, conflicting antimicrobial data may stem from variations in substituent positioning (e.g., para vs. ortho substitution) .

- Dose-Response Validation : Replicate studies under standardized conditions (e.g., fixed cell lines or bacterial strains) to isolate compound-specific effects from experimental variability .

Q. How do structural modifications, such as halogen substitution or heterocyclic appendages, influence the biological activity and pharmacokinetic profile of this compound?

Methodological Answer:

- Halogen Substitution : Bromine at the benzamide para position (e.g., 4-bromo derivative) enhances lipophilicity (logP increase by ~0.5), improving membrane permeability but potentially reducing solubility .

- Heterocyclic Modifications : Appending pyrimidine or thiazole rings (e.g., N-(thiazol-2-ylmethyl) analogs) alters target selectivity. For example, thiazole derivatives show enhanced antibacterial activity due to improved interaction with bacterial enzymes .

- Pharmacokinetic Optimization : Introduce trifluoromethyl groups to improve metabolic stability. In vitro microsomal assays (e.g., human liver microsomes) quantify half-life extensions (e.g., t increase from 2.1 to 4.7 hours) .

Q. Table 1: Substituent Effects on Biological Activity

| Substituent | Target Activity (IC, μM) | logP |

|---|---|---|

| -H (Parent compound) | TRPM8: 12.3 ± 1.2 | 1.8 |

| -Br (4-position) | TRPM8: 8.9 ± 0.9 | 2.3 |

| -CF (4-position) | Acps-PPTase: 5.4 ± 0.7 | 2.7 |

| Thiazole appendage | Antimicrobial: MIC 16 μg/mL | 2.1 |

| Data derived from |

Q. What experimental strategies are effective for studying the interaction between this compound and biological targets like TRPM8 channels?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model compound binding to TRPM8 (PDB: 6NR7). Focus on hydrogen bonding with Asn-799 and hydrophobic interactions with Leu-806 .

- Site-Directed Mutagenesis : Engineer TRPM8 mutants (e.g., N799A) to validate docking predictions. Measure calcium influx inhibition in HEK293 cells transfected with wild-type vs. mutant channels .

- Electrophysiology : Perform patch-clamp recordings to assess compound effects on TRPM8 currents. Dose-dependent inhibition (e.g., 10–100 μM) confirms functional antagonism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.